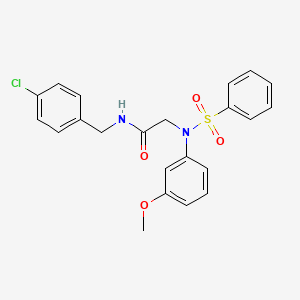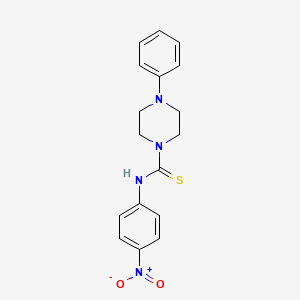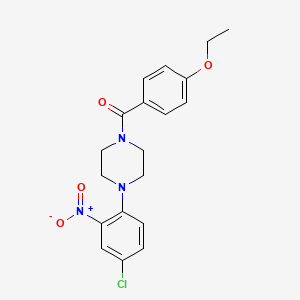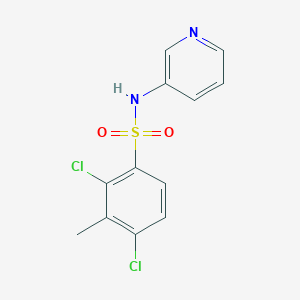![molecular formula C26H23NO4 B3930540 N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930540.png)
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide
Vue d'ensemble
Description
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide, also known as HNPA-AM8, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For instance, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been found to induce DNA damage and oxidative stress, leading to apoptosis and cell cycle arrest. In diabetes research, this compound has been demonstrated to improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In inflammation research, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines by inhibiting NF-κB activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide in lab experiments is its high potency and selectivity towards specific targets. This compound has been shown to have a low toxicity profile and can be administered at low doses. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide. One potential direction is to investigate the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its downstream signaling pathways.
Applications De Recherche Scientifique
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been found to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, this compound has been demonstrated to suppress the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-30-20-14-11-19(12-15-20)26(27-24(29)17-31-21-8-3-2-4-9-21)25-22-10-6-5-7-18(22)13-16-23(25)28/h2-16,26,28H,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOWDMPJIABMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorobenzyl)-N-methyl-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B3930458.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930462.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3930472.png)

![2-fluoro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930483.png)
![3-amino-N-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3930498.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B3930513.png)

![N,2-dimethyl-N-(2-methylprop-2-en-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3930534.png)

![11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930554.png)

